5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol
Description
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a carboxylic acid group, a fluorine atom, and a trifluoromethyl group attached to a phenol ring, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGSQONXMQURPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686676 | |
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-74-6 | |
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysis: Using catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow chemistry to improve efficiency and scalability.
Purification: Utilizing advanced purification techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibit enzyme activity by interacting with active sites.
Modulate Receptors: Affect receptor function through binding interactions.
Alter Signaling Pathways: Influence cellular signaling pathways by modifying protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol
- 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine
- 5-(5-Carboxy-2-fluorophenyl)nicotinic acid
Uniqueness
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
